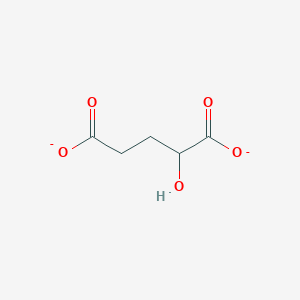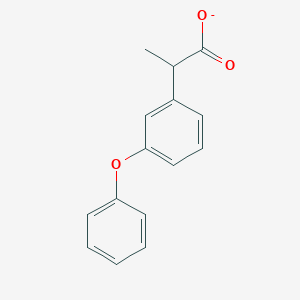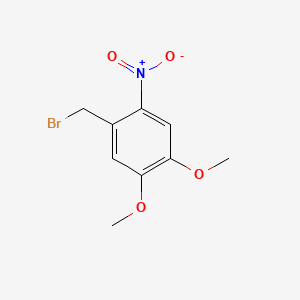
1-(ブロモメチル)-4,5-ジメトキシ-2-ニトロベンゼン
概要
説明
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with a benzene ring substituted with bromomethyl, dimethoxy, and nitro groups
科学的研究の応用
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized polymers and materials with specific electronic or photonic properties.
Biological Studies: The compound can be used to modify biomolecules for studying their interactions and functions.
準備方法
The synthesis of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 4,5-dimethoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Bromomethylation: The nitrated product is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 1-position.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
作用機序
The mechanism by which 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene exerts its effects depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes a series of electron transfers to be converted into an amino group.
Oxidation: The methoxy groups are oxidized through the transfer of electrons to the oxidizing agent.
These reactions involve various molecular targets and pathways, including the activation of specific functional groups and the formation of reactive intermediates.
類似化合物との比較
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene can be compared with similar compounds such as:
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Bromomethyl)-2,4,5-trimethoxybenzene: Contains an additional methoxy group, which can influence its chemical properties and reactivity.
The uniqueness of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFEYNZISYRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201579 | |
| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53413-67-5 | |
| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053413675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethoxy-2-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene function as a photolabile protecting group for chemical synthesis?
A1: 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide, acts as a photolabile protecting group (PLPG) due to its responsiveness to UV light. This compound can be attached to specific functional groups, such as the hydroxamic acid group, effectively blocking their activity. Upon exposure to UV-A light (350 nm), the bond connecting the compound to the protected group breaks, releasing the active molecule.
Q2: Beyond its use in synthesizing photolabile compounds, are there other applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene in material science?
A: While the provided research [, ] primarily highlights the use of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene as a photolabile protecting group, its application extends to material science, particularly in developing photosensitive polymers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide](/img/structure/B1228967.png)
![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)
![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)
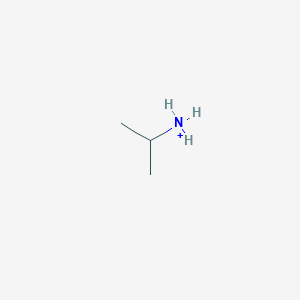
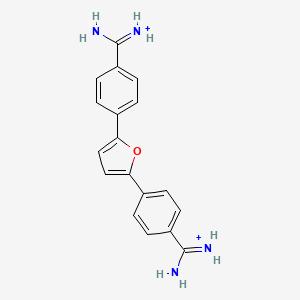
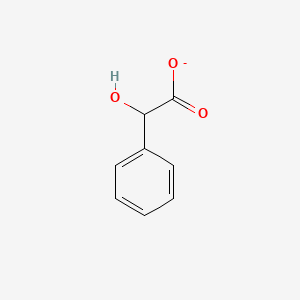

![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)
![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1228981.png)
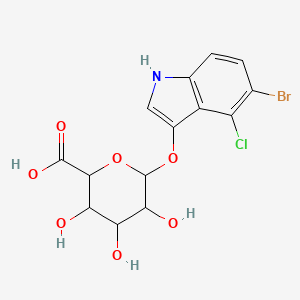
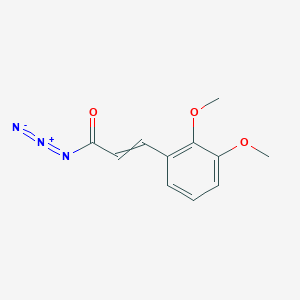
![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)
